molecular formula C19H23ClN6O2 B2850587 N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide CAS No. 1448059-76-4

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2850587
CAS RN: 1448059-76-4
M. Wt: 402.88
InChI Key: YXSRKICDBVBINA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Scientific Research Applications

Receptor Interaction Studies

Research into compounds similar to N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide often focuses on their interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have investigated the molecular interaction of antagonists with the CB1 receptor, contributing to the development of pharmacophore models and understanding receptor-ligand interactions (Shim et al., 2002). Such research is fundamental in drug discovery, aiding in the identification of novel therapeutic targets and the mechanistic study of receptor functioning.

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of structurally similar compounds for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized triazole derivatives and screened them for antimicrobial efficacy, discovering compounds with good to moderate activities against various microorganisms (Bektaş et al., 2010). This area of research is crucial for the ongoing development of new antibiotics and antimicrobial agents to combat resistant bacterial and fungal strains.

Potential Therapeutic Agents

Compounds with structural similarities to N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide have been evaluated for their potential as therapeutic agents in various domains, including antipsychotic, anti-inflammatory, and analgesic applications. For example, research on heterocyclic carboxamides has explored their binding to dopamine and serotonin receptors, indicating potential uses in treating psychiatric disorders (Norman et al., 1996). Moreover, studies on compounds acting as corrosion inhibitors suggest applications beyond pharmacology, highlighting the versatility of similar chemical structures in various scientific and industrial fields (Nnaji et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c20-15-2-1-3-16(12-15)22-19(27)26-6-4-25(5-7-26)18-13-17(14-21-23-18)24-8-10-28-11-9-24/h1-3,12-14H,4-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSRKICDBVBINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

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